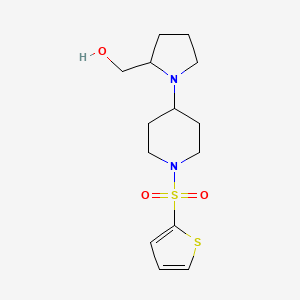![molecular formula C11H13ClN2O2S B2405232 6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide CAS No. 1436204-51-1](/img/structure/B2405232.png)
6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with a chloro group and a carboxamide group, along with a thiolane ring bearing a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-chloropyridine and an amide derivative.
Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction, where a thiolane derivative reacts with the pyridine intermediate.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the hydroxylated thiolane ring contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
6-chloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-9-2-1-8(5-13-9)10(15)14-6-11(16)3-4-17-7-11/h1-2,5,16H,3-4,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPJMRXDAOSHAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CN=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)

![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
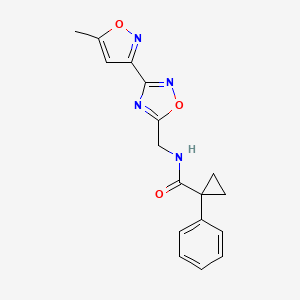
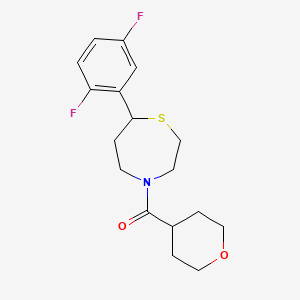
![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2405159.png)
![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)
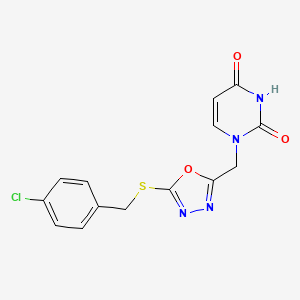
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B2405163.png)
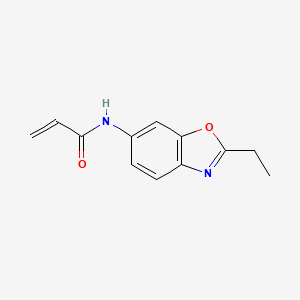
![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)
